molecular formula C10H6N2O2S B3224679 2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester CAS No. 1236115-19-7

2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester

Cat. No.: B3224679
CAS No.: 1236115-19-7
M. Wt: 218.23 g/mol
InChI Key: ULECBIQVUSJJMT-UHFFFAOYSA-N
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Description

2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester is a chemical compound with the molecular formula C10H6N2O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester typically involves the condensation of 2-aminobenzenethiol with various carboxylic acids or their derivatives. One common method is the reaction of 2-aminobenzenethiol with 6-cyano-2-carboxylic acid in the presence of a dehydrating agent such as methanesulfonic acid and silica gel . This reaction proceeds under mild conditions and yields the desired ester product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The cyano group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolecarboxylic acid: Lacks the cyano and ester groups, resulting in different reactivity and biological activity.

    6-Cyano-2-aminobenzenethiol: Contains a cyano group but lacks the ester functionality.

    Methyl 2-aminobenzenethiol: Contains the ester group but lacks the cyano functionality.

Uniqueness

2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

methyl 6-cyano-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c1-14-10(13)9-12-7-3-2-6(5-11)4-8(7)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULECBIQVUSJJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270442
Record name Methyl 6-cyano-2-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236115-19-7
Record name Methyl 6-cyano-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236115-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-cyano-2-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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